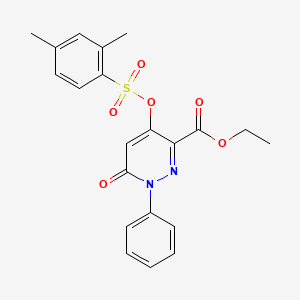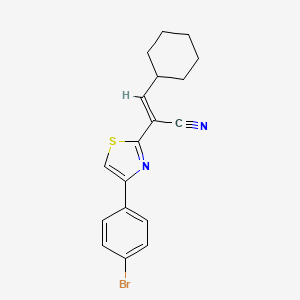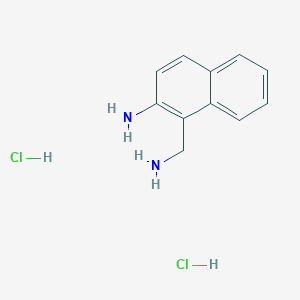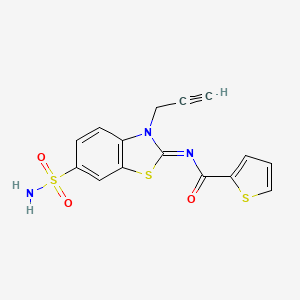
Ethyl 4-(((2,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, it likely involves several steps, including the formation of the pyridazine ring and the introduction of the sulfonyl group. The synthesis could potentially involve Suzuki-Miyaura coupling, a widely-used method for forming carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. While specific structural data is not available, similar compounds often have planar ring structures with the functional groups adding complexity to the overall 3D structure .Chemical Reactions Analysis
The compound likely undergoes various chemical reactions depending on the conditions. The presence of the ester, sulfonyl, and carboxylate groups means it could participate in reactions such as hydrolysis, reduction, and substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Transformations
- Researchers Velikorodov and Shustova (2017) explored the synthesis of various compounds using methods that could be applicable to the synthesis of Ethyl 4-(((2,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate. They demonstrated transformations leading to different carbamate derivatives, potentially opening avenues for further modifications of related compounds (A. V. Velikorodov & E. Shustova, 2017).
Antimicrobial Activity
- Sarvaiya, Gulati, and Patel (2019) investigated the antimicrobial activity of arylazopyrazole pyrimidone compounds. This research is significant as it provides insight into the potential antimicrobial applications of related dihydropyridazine derivatives (Nikulsinh Sarvaiya, Sheetal Gulati & Harshil Patel, 2019).
Antibacterial Properties
- Gad-Elkareem and El-Adasy (2010) synthesized novel ethyl thionicotinates and thieno[2,3-b]pyridines with sulfonamide moieties, testing them for antibacterial activity. This suggests the potential of structurally similar compounds like Ethyl 4-(((2,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate in antibacterial applications (M. Gad-Elkareem & Abu-Bakr A. El-Adasy, 2010).
Crystal Structure Analysis
- Cossar et al. (2018) conducted a detailed crystal structure analysis of a related compound, ethyl 2,4-dimethyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate. Such analyses are crucial for understanding the physical and chemical properties of similar dihydropyridazine derivatives (P. Cossar et al., 2018).
Tandem Synthesis for Functionality
- Indumathi, Kumar, and Perumal (2007) described a four-component tandem synthesis method, which is relevant for creating highly functionalized thiazines. This methodology could be adapted for synthesizing compounds like Ethyl 4-(((2,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate to enhance its functionality (S. Indumathi, R. Kumar & S. Perumal, 2007).
Antioxidant Activity
- Aghekyan et al. (2020) explored the antioxidant activity of ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, a study that underscores the potential antioxidant properties of similar dihydropyridazine derivatives (A. A. Aghekyan et al., 2020).
Mechanism of Action
Mode of Action
The presence of a sulfonyl group and a carboxylate ester in the structure suggests it may act as a nucleophile or an electrophile, respectively, in various biochemical reactions .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. The compound’s structure suggests it could potentially be involved in carbon-carbon bond forming reactions, such as the suzuki–miyaura cross-coupling .
Future Directions
properties
IUPAC Name |
ethyl 4-(2,4-dimethylphenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S/c1-4-28-21(25)20-17(13-19(24)23(22-20)16-8-6-5-7-9-16)29-30(26,27)18-11-10-14(2)12-15(18)3/h5-13H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYYKVJKYFMFLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C=C2)C)C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(((2,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2367184.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2367190.png)

![2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2367192.png)
![benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2367193.png)
![N-[2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2367194.png)

![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide](/img/structure/B2367199.png)

![1-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2367201.png)

![Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile](/img/structure/B2367203.png)
